MKK7-COV-9 is a covalent inhibitor specifically targeting the mitogen-activated protein kinase kinase 7 (MKK7). MKK7 plays a crucial role in the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in various cellular responses to stress, inflammation, and apoptosis. The compound has been developed to enhance the specificity and potency of MKK7 inhibition, making it a valuable tool in biomedical research and potential therapeutic applications.
MKK7-COV-9 is classified as a covalent inhibitor, which means it forms a stable bond with its target protein, leading to prolonged inhibition of MKK7 activity. This compound is derived from high-throughput screening methods that allow for the rapid identification of effective inhibitors through functionalization techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
The synthesis of MKK7-COV-9 involves several key steps:
The synthesis process allows for rapid iteration and optimization of compounds, enabling researchers to focus on the most promising candidates for further development.
MKK7-COV-9 exhibits a specific molecular structure that enables its interaction with MKK7. The compound is designed to covalently bind to Cys218 within the active site of MKK7, facilitating its inhibitory action. Structural analysis through co-crystallization has provided insights into how MKK7-COV-9 fits within the binding pocket of MKK7, revealing critical interactions that contribute to its potency .
MKK7-COV-9 undergoes specific chemical reactions that facilitate its binding to MKK7:
These reactions underscore the effectiveness of MKK7-COV-9 as an inhibitor by permanently modifying its target.
The mechanism by which MKK7-COV-9 exerts its inhibitory effects involves:
This mechanism not only highlights the specificity of MKK7-COV-9 but also its potential implications in therapeutic contexts where modulation of JNK signaling is beneficial.
MKK7-COV-9 possesses several notable physical and chemical properties:
Relevant data regarding solubility and stability are critical for optimizing experimental conditions during research applications .
MKK7-COV-9 has several applications in scientific research:
The discovery of MKK7-COV-9 originated from advanced computational approaches designed to identify selective covalent inhibitors of mitogen-activated protein kinase kinase 7 (MAP2K7). Researchers employed specialized covalent docking algorithms, including the CovDock-VS (Virtual Screening) module within Schrödinger software, which was optimized for large-scale screening of electrophilic compounds targeting cysteine residues. This methodology enabled rapid evaluation of over 100,000 acrylamide-containing compounds by predefining reaction chemistry using SMARTS patterns and filtering poses based on noncovalent interactions critical for binding affinity [3] [9]. The DOCKovalent approach specifically addressed the challenge of covalent bond formation by simulating the orientation of electrophilic warheads relative to the catalytic cysteine residue (Cys218) in MAP2K7. Validation studies confirmed that predicted binding poses achieved an average root-mean-square deviation (RMSD) of 1.9 Å compared to experimental crystal structures, demonstrating high predictive accuracy for covalent inhibitor binding modes [9].
Virtual screening prioritized MKK7-COV-9 based on its predicted covalent docking score and formation of specific hydrogen bonds with hinge region residues (Met219 backbone). Subsequent biochemical validation revealed its exceptional selectivity profile, showing negligible inhibition (>100-fold selectivity) against 76 representative kinases and minimal proteome-wide off-target engagement in mass spectrometry-based analyses [9]. Cellular potency was confirmed through suppression of c-Jun N-terminal kinase phosphorylation (pJNK) in U2OS cells subjected to osmotic stress, with a half-maximal effective concentration (EC50) of 4.98 μM in lipopolysaccharide-stimulated primary B cells [8] [9].
Table 1: Virtual Screening Methodologies for Covalent MAP2K7 Inhibitor Discovery
Computational Method | Key Features | Validation Metrics | Reference |
---|---|---|---|
CovDock-VS | Automated SMARTS-based reaction handling; Pose filtering via protein-ligand interactions | 71-77% actives retrieved within 5% decoy library | [3] |
DOCKovalent | Reactive docking simulating Michael addition trajectory; Distance/orbital criteria | 1.9 Å average pose RMSD across 4 kinase targets | [9] |
Hierarchical Virtual Screening | Multi-step docking with crude energy filtering progressing to MM/GBSA refinement | 26/37 known binders identified in top 2% of 10,000 compounds | [3] |
The structural rationalization for MKK7-COV-9’s selectivity hinges on unique topological and residue-specific features of the MAP2K7 ATP-binding pocket. Among all mitogen-activated protein kinase kinase isoforms, MAP2K7 possesses the shallowest (depth: 8.2 Å) and most compact (volume: 235 ų) ATP-binding site, creating a sterically constrained environment that favors flat, compact inhibitors [4]. Crucially, MAP2K7 contains four cysteine residues within its active site, with Cys218 located in the kinase hinge region—a feature shared by only 11 human kinases. This residue served as the anchor point for covalent inhibitor design [4] [9].
MKK7-COV-9 (chemical name: 3-(1H-indazol-3-yl)-N-methyl-5-(prop-2-enoylamino)benzamide) incorporates a strategically positioned acrylamide warhead designed to exploit the nucleophilicity of Cys218. Crystallographic studies confirmed that the acrylamide carbonyl forms a hydrogen bond with the backbone NH of Met219, while the indazole moiety engages in hydrophobic interactions with the gatekeeper residue Leu126 [9]. The meta-benzamide linker was optimized to project the covalent warhead toward Cys218 (distance: 3.2 Å) while avoiding steric clashes with Leu138 in the P-loop. This spatial precision differentiates MAP2K7 from deeper kinase pockets (e.g., EGFR’s 12.3 Å depth) that accommodate bulkier substituents [4] [10].
Selectivity was further engineered through the avoidance of motifs complementary to polar regions in off-target kinases. Unlike promiscuous covalent inhibitors, MKK7-COV-9 lacks hydrogen bond donors that might engage with Glu66 in EGFR or Asp184 in JNK1, explaining its >100-fold selectivity over these kinases [9] [10].
Table 2: Structural Basis for MAP2K7-Selective Covalent Targeting
Structural Feature | MAP2K7 Characteristics | Role in MKK7-COV-9 Design |
---|---|---|
Hinge Region Cysteine | Cys218 solvent accessibility: 32% | Acrylamide warhead placement with 3.2 Å S-C distance |
ATP Pocket Dimensions | Depth: 8.2 Å; Volume: 235 ų | Flat indazole-benzamide scaffold minimizing steric bulk |
Key Hydrogen Bond Residues | Met219 backbone NH, Lys165 catalytic residue | Benzamide carbonyl H-bond to Met219; No donor toward Lys165 |
Hydrophobic Subpockets | Leu126 (gatekeeper), Val72 (β2 strand) | Indazole C-H hydrophobic packing with Leu126 side chain |
Lead optimization of MKK7-COV-9 focused on enhancing covalent reaction kinetics, cellular permeability, and metabolic stability while preserving MAP2K7 inhibitory potency. The initial hit compound exhibited suboptimal cell permeability (PAMPA Pe: 2.1 × 10⁻⁶ cm/s) due to excessive polarity (clogP: 1.2; tPSA: 98 Ų). Strategic modification replaced the carboxylic acid group with a methylamide bioisostere, reducing topological polar surface area (tPSA) to 78 Ų while maintaining hydrogen bonding capacity through the amide carbonyl [7] [9].
Covalent binding efficiency was quantified via the kinact/KI ratio, where kinact represents the maximal inactivation rate and KI the inhibitor affinity for the non-covalent complex. MKK7-COV-9 achieved a kinact/KI of 2,300 M⁻¹s⁻¹, reflecting favorable electrophile reactivity balanced with target selectivity. This parameter was optimized by tuning the acrylamide’s electrophilicity through para-substitution on the benzamide ring—electron-withdrawing groups (e.g., -F) accelerated cysteine conjugation, while electron-donating groups (e.g., -OMe) reduced off-target reactivity [7] [9].
Late-stage functionalization employed high-throughput nanomole-scale synthesis for rapid exploration of 448 azide derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach generated crude reaction mixtures that were directly screened in cellular In-Cell Western assays, identifying triazole variants with 20-fold improved cellular potency (EC50: 0.24 μM) without purification intermediates. Structural analysis revealed that halogenated hydroxyphenyl triazoles improved membrane permeability through intramolecular hydrogen bonding (clogP increase from 2.8 to 3.9) [7].
Table 3: Pharmacokinetic Optimization Parameters for MKK7-COV-9
Property | Initial Lead | Optimized MKK7-COV-9 | Optimization Strategy |
---|---|---|---|
MAP2K7 IC50 | 1.3 μM | 60 nM | Acrylamide positioning via benzamide spacer |
kinact/KI | 420 M⁻¹s⁻¹ | 2,300 M⁻¹s⁻¹ | Introduction of p-fluoro substituent |
Cell Permeability (PAMPA) | 2.1 × 10⁻⁶ cm/s | 8.7 × 10⁻⁶ cm/s | Carboxylic acid → methylamide conversion |
Metabolic Stability (HLM) | 12 min | 43 min | Blocking of para-hydroxylation site |
Plasma Protein Binding | 89% | 78% | Reduction of lipophilic moieties |
The final structural configuration of MKK7-COV-9—featuring a methylamide terminus, meta-acrylamide linkage, and unsubstituted indazole—achieved balanced pharmacokinetic properties: moderate plasma protein binding (78%), human liver microsomal half-life (t½: 43 minutes), and aqueous solubility (PBS solubility: 156 μM). These characteristics enabled its utility as a chemical probe for in vitro and ex vivo investigation of JNK pathway biology [7] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7